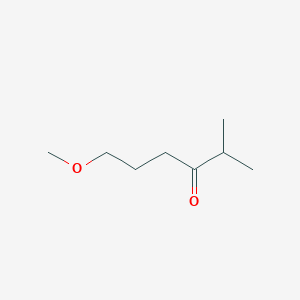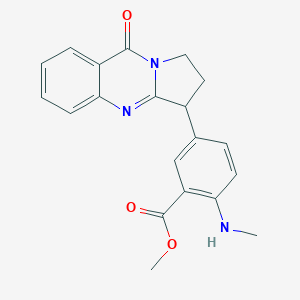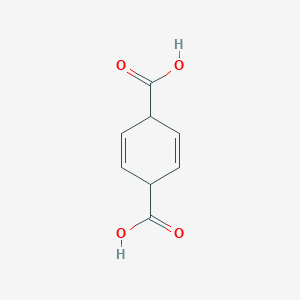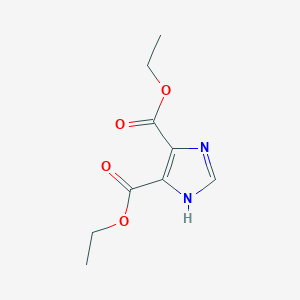
2-Nitrobenzene-1,4-diol
Overview
Description
Scientific Research Applications
Chemistry: It serves as a model compound for studying thiazolidinedione chemistry and mitochondrial function.
Biology: MSDC-0160 is used to investigate mitochondrial metabolism and its role in cellular energy homeostasis.
Medicine: The compound has shown promise in treating type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels. .
Mechanism of Action
MSDC-0160 exerts its effects by modulating the mitochondrial pyruvate carrier, which is responsible for transporting pyruvate into the mitochondria. This modulation improves mitochondrial oxidative metabolism and reduces the over-activation of the mammalian target of rapamycin (mTOR) pathway, which is implicated in various metabolic and neurodegenerative diseases . By targeting the mitochondrial pyruvate carrier, MSDC-0160 enhances cellular energy production and reduces inflammation and oxidative stress .
Future Directions
The future directions for research on 2-Nitrobenzene-1,4-diol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various industries . As the world’s largest source of renewable aromatics, lignin valorization strategies, which focus on the disassembly of lignin into aromatic monomers like this compound, could pave the way towards more profitable and more sustainable lignocellulose biorefineries .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzene-1,4-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the degradation pathways of 2,4-dinitrotoluene and nitrobenzene . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to interact with various biomolecules allows it to influence a wide range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . This also includes any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSDC-0160 involves several steps, starting with the preparation of the thiazolidinedione core structure. The key steps include:
Formation of the Thiazolidinedione Ring: This is typically achieved through the reaction of a thioamide with a haloketone under basic conditions.
Substitution Reactions: The introduction of various substituents on the thiazolidinedione ring is carried out through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the substituted thiazolidinedione with a pyridine derivative to form MSDC-0160.
Industrial Production Methods
Industrial production of MSDC-0160 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MSDC-0160 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the thiazolidinedione ring.
Substitution: Nucleophilic substitution reactions are common, especially in the modification of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of MSDC-0160, which can have different biological activities and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione used to treat type 2 diabetes, but with a different mechanism of action involving peroxisome proliferator-activated receptor gamma (PPARγ) activation.
Rosiglitazone: Similar to pioglitazone, it also activates PPARγ and is used for diabetes management.
MSDC-0602K: An analogue of MSDC-0160 with similar mitochondrial targeting properties
Uniqueness
MSDC-0160 is unique in its ability to modulate the mitochondrial pyruvate carrier without significantly activating PPARγ, thereby reducing the risk of side effects associated with PPARγ activation, such as weight gain and fluid retention. This makes MSDC-0160 a promising candidate for treating metabolic and neurodegenerative diseases with fewer adverse effects.
properties
IUPAC Name |
2-nitrobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIYYMZOGKODQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167037 | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16090-33-8 | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16090-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














